Mesitylene-d12: Structural Architecture and Deuteration Protocols
Mesitylene-d12: Structural Architecture and Deuteration Protocols
Topic: Chemical Structure and Technical Profile of Mesitylene-d12 Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Organic Chemists, and Neutron Scattering Physicists
Executive Summary
Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) represents the fully deuterated isotopologue of mesitylene.[1][2] While often categorized merely as an NMR solvent, its high symmetry (
Molecular Architecture & Isotopic Substitution
The chemical structure of Mesitylene-d12 differs from its protium analog not just in mass, but in vibrational dynamics and bond geometry.
-
Symmetry Point Group:
(Planar). The molecule possesses a principal axis perpendicular to the ring and three axes passing through the methyl carbons. -
Isotopic Substitution: All 12 hydrogen atoms are replaced by deuterium (
or D).-
Aromatic Deuterons: 3 atoms on the benzene ring (
hybridized carbons). -
Methyl Deuterons: 9 atoms on the methyl groups (
hybridized carbons).
-
The Ubbelohde Effect and Bond Shortening
Researchers must account for the Ubbelohde Effect when utilizing Mesitylene-d12 in crystallographic studies. The C-D bond is shorter than the C-H bond due to the lower zero-point energy of the heavier isotope, which sits lower in the anharmonic potential well.
-
Bond Length: C-D bonds are typically
shorter than C-H bonds. -
Implication: This results in a slightly smaller molar volume and increased density compared to the protium isotopologue, affecting packing efficiency in solid-state organic electronics.
Physicochemical Characterization Profile
The following data aggregates standard values for high-purity (>98 atom % D) Mesitylene-d12.
| Property | Value / Description | Technical Note |
| CAS Number | 69441-16-3 | Distinct from non-labeled (108-67-8) |
| Formula | Linear: | |
| Molecular Weight | 132.27 g/mol | +12.08 Da shift vs. Mesitylene ( |
| Density | Higher than H-form ( | |
| Boiling Point | Slight elevation due to isotopic mass | |
| Refractive Index | Critical for optical matching in flow cells | |
| Isotopic Purity | Typically | Residual protons appear at |
Synthesis Protocol: Acid-Catalyzed Trimerization
While H/D exchange is possible for aromatic protons, it is inefficient for methyl groups. The only robust route for perdeuteration (d12) is the de novo synthesis via the cyclotrimerization of Acetone-d6.
Reaction Mechanism
The reaction proceeds via an aldol-type condensation followed by dehydration, driven by a strong acid catalyst/dehydrating agent (typically Sulfuric Acid or Triflic Acid).
Stoichiometry:
Step-by-Step Laboratory Workflow
Safety Warning: This reaction is highly exothermic. Acetone-d6 is expensive; yield optimization is critical.
-
Reagent Preparation:
-
Precursor: Acetone-d6 (CAS 666-52-4),
D. -
Catalyst: Concentrated Sulfuric Acid (
) or Trifluoromethanesulfonic acid (Triflic acid) for cleaner workup.
-
-
Setup:
-
Use a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and internal temperature probe.
-
Cool the flask to
in an ice bath.
-
-
Addition Phase:
-
Charge the flask with Acetone-d6.
-
Add the acid catalyst dropwise. Crucial: Maintain internal temperature
. Rapid addition leads to polymerization (tar formation) rather than cyclization.
-
-
Reflux & Dehydration:
-
Allow the mixture to warm to room temperature, then heat to mild reflux (
) for 4–6 hours. -
The solution will darken significantly (dark brown/black).
-
-
Quench & Extraction:
-
Cool to room temperature.
-
Steam distill the mixture directly. Mesitylene-d12 co-distills with water but separates easily (organic layer on top).
-
-
Purification:
-
Separate the organic layer.
-
Wash with
(remove acid) and Brine. -
Dry over anhydrous
. -
Final fractional distillation. Collect fraction at
.
-
Workflow Visualization
Figure 1: Critical path for the synthesis of Mesitylene-d12 from deuterated acetone.
Spectroscopic Validation
Verifying the structure requires understanding how deuterium interacts with magnetic fields differently than protium.
Nuclear Magnetic Resonance (NMR)[4][5][7][8]
-
NMR (Proton):
-
Expectation: Silent spectrum.
-
Quality Control: If imperfect (
D), look for small residual peaks at (s, 3H) and (s, 9H) . Integration of these peaks against an internal standard quantifies isotopic purity.
-
-
NMR (Carbon):
-
Aromatic Carbons: Observed as triplets (
) due to coupling with one deuterium atom ( ).[3] -
Methyl Carbons: Observed as septets (
) due to coupling with three attached deuterium atoms. -
Coupling Constant:
.
-
Advanced Applications
A. Cold Neutron Moderators
Mesitylene-d12 is a premier material for Cold Neutron Sources (CNS) in research reactors.
-
Mechanism: Neutron moderators slow fast neutrons to "cold" energies (
) via inelastic scattering. -
Why Mesitylene-d12?
-
High Hydrogen Density: (Or Deuterium density in this case).
-
Low Absorption: Deuterium has a much lower neutron absorption cross-section than Hydrogen, preserving the neutron flux.
-
Phase Stability: It remains liquid/amorphous at low temperatures better than simple water/ice systems in specific reactor geometries.
-
B. Kinetic Isotope Effect (KIE) in OLEDs
In organic electronics, C-H bond cleavage is a primary degradation pathway.
-
Stabilization: Replacing C-H with C-D in the mesitylene core (often used as a steric blocker in dopants) increases the bond dissociation energy (Primary KIE).
-
Result: This significantly extends the operational lifetime of OLED devices by suppressing radical formation.
References
-
National Institute of Standards and Technology (NIST). 1,3,5-Trimethylbenzene (Mesitylene) Mass Spectrometry and Properties. [Link]
-
Ikeda, Y., et al. Experimental validation of cold neutron source performance with mesitylene moderator installed at RANS. Journal of Neutron Research, 2022.[4] [Link]
-
Organic Syntheses. Mesitylene Synthesis (General Protocol adapted for Deuteration). Coll. Vol. 1, p.341. [Link]
